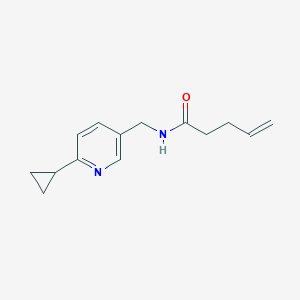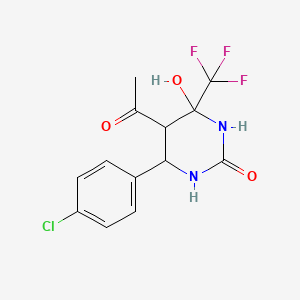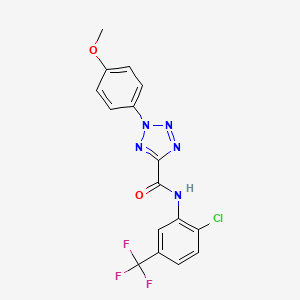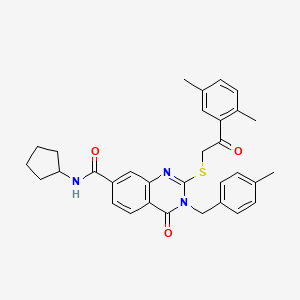
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a thermosensitive ion channel that is activated by cold temperatures and menthol, and plays a crucial role in thermoregulation and pain sensation. BCTC has been extensively studied for its potential applications in pain management and cancer therapy.
Mechanism of Action
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide exerts its pharmacological effects by selectively blocking the activity of TRPM8 channels. TRPM8 channels are expressed in sensory neurons and play a crucial role in thermoregulation and pain sensation. By blocking TRPM8 channels, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide can reduce pain sensitivity and inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is its selectivity for TRPM8 channels, which allows for more precise and targeted pharmacological effects. However, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has relatively low potency compared to other TRPM8 antagonists, which may limit its efficacy in certain experimental settings. In addition, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has poor solubility in aqueous solutions, which may require the use of organic solvents or other formulation strategies.
Future Directions
There are several potential future directions for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide research. One area of interest is the development of more potent and selective TRPM8 antagonists, which may have improved efficacy in pain management and cancer therapy. Another area of interest is the investigation of the role of TRPM8 channels in other physiological and pathological processes, such as thermoregulation, inflammation, and neurodegeneration. Finally, the development of novel formulation strategies for N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide may improve its solubility and bioavailability, and enable more effective delivery in vivo.
Synthesis Methods
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide involves the reaction of 6-cyclopropyl-3-pyridinemethanol with pent-4-enoyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then purified by column chromatography to obtain pure N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide. The yield of N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide is typically around 50-60%, and the purity can be further improved by recrystallization.
Scientific Research Applications
N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been extensively studied for its potential applications in pain management and cancer therapy. In preclinical studies, N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-((6-cyclopropylpyridin-3-yl)methyl)pent-4-enamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and lung cancer.
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-14(17)16-10-11-5-8-13(15-9-11)12-6-7-12/h2,5,8-9,12H,1,3-4,6-7,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQDFCGBMGEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1=CN=C(C=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]pent-4-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)
![4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2386635.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2386636.png)
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2386637.png)


![7-Benzyl 1-tert-butyl 1,7-diazaspiro[3.5]nonane-1,7-dicarboxylate](/img/structure/B2386645.png)


![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)
![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)
![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)
